molecular formula C14H19N3O4S B11256910 1,3-dimethyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11256910
M. Wt: 325.39 g/mol
InChI Key: INWSAZSPEWZWCT-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound with a unique structure that includes a benzodiazole core, a sulfonamide group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide include:

Uniqueness

What sets 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-16-12-6-5-11(8-13(12)17(2)14(16)18)22(19,20)15-9-10-4-3-7-21-10/h5-6,8,10,15H,3-4,7,9H2,1-2H3

InChI Key

INWSAZSPEWZWCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3CCCO3)N(C1=O)C

Origin of Product

United States

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